molecular formula C23H21F3N4O B6423630 1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 1211024-52-0

1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No. B6423630
CAS RN: 1211024-52-0
M. Wt: 426.4 g/mol
InChI Key: WEUZKZUBPBDFLE-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . An efficient method for the total synthesis of eight ergot alkaloids was reported , which might be relevant depending on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely. Indole itself is known as benzopyrrole and contains a benzenoid nucleus . It’s a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm . The physical and chemical properties of specific indole derivatives would depend on their particular structure.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future of indole research is likely to involve the synthesis of novel derivatives and the exploration of their potential applications in medicine and other fields.

properties

IUPAC Name

1H-indol-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O/c24-23(25,26)22-28-18-7-3-4-8-20(18)30(22)14-15-9-11-29(12-10-15)21(31)19-13-16-5-1-2-6-17(16)27-19/h1-8,13,15,27H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZKZUBPBDFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

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